molecular formula C7H11NOS B8345338 4-Methyl-4-methylsulfanyl-3-oxo-pentanenitrile

4-Methyl-4-methylsulfanyl-3-oxo-pentanenitrile

Cat. No. B8345338
M. Wt: 157.24 g/mol
InChI Key: LKZASOMCICKMLK-UHFFFAOYSA-N
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Patent
US08076356B2

Procedure details

The title compound was prepared from ethyl 2-methyl-2-(methylthio)propionate and acetonitrile, using a method similar to that of preparation 2, as a colourless oil in 81% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([S:9][CH3:10])([CH3:8])[C:3]([O:5]CC)=O.[C:11](#[N:13])[CH3:12]>>[CH3:8][C:2]([S:9][CH3:10])([CH3:1])[C:3](=[O:5])[CH2:12][C:11]#[N:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)OCC)(C)SC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of preparation 2

Outcomes

Product
Name
Type
product
Smiles
CC(C(CC#N)=O)(C)SC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.